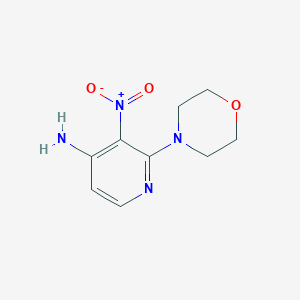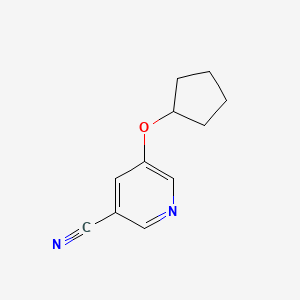![molecular formula C8H5ClN2O B13009218 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13009218.png)
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with a molecular formula of C8H5ClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the pyrrolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar formylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is not well-documented. its derivatives are known to interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different biological activities.
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
Uniqueness
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-3-5(4-12)11-8(6)7/h1-4,11H |
InChI-Schlüssel |
XRSZYLSVUTYTIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(NC2=C1Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


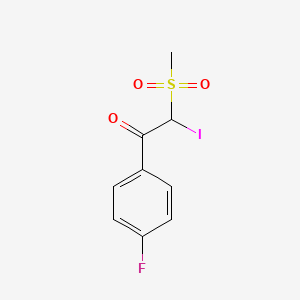

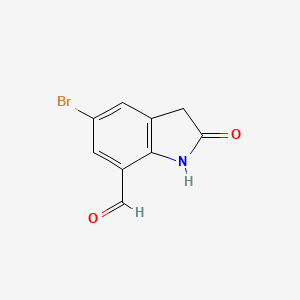
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
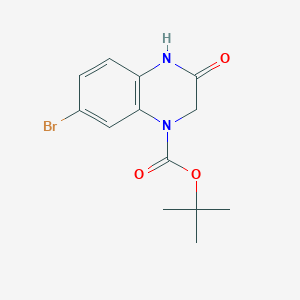
![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
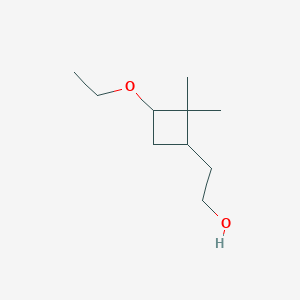
![Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
![1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
